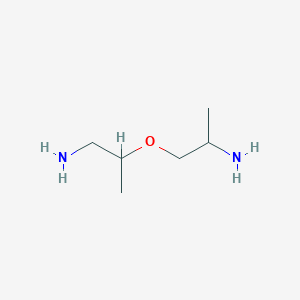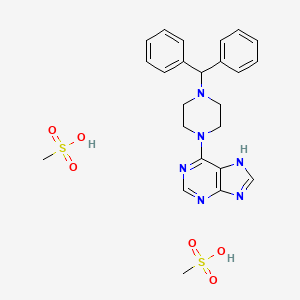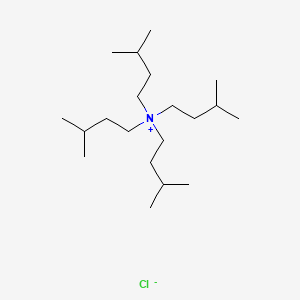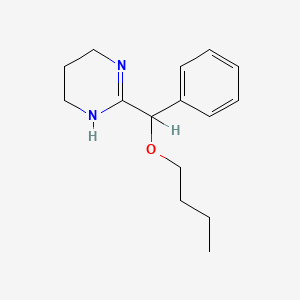![molecular formula C17H19N5O B14686805 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide CAS No. 36841-33-5](/img/structure/B14686805.png)
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s structure consists of a benzimidazole ring fused with a benzene ring, which is further substituted with an ethyl group and a benzohydrazide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs microwave-assisted synthesis. This method involves heating a mixture of p-aminobenzoic acid and PPA in a microwave oven at specific irradiation power levels for short durations, resulting in high yields and reduced reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Wirkmechanismus
The mechanism of action of 4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This interaction can result in antimicrobial, anticancer, and anti-inflammatory effects . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group substitution.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6.
Uniqueness
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group and benzohydrazide moiety enhances its biological activity compared to simpler benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
36841-33-5 |
|---|---|
Molekularformel |
C17H19N5O |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide |
InChI |
InChI=1S/C17H19N5O/c1-2-16-20-14-5-3-4-6-15(14)22(16)11-19-13-9-7-12(8-10-13)17(23)21-18/h3-10,19H,2,11,18H2,1H3,(H,21,23) |
InChI-Schlüssel |
FRYBTEYBUNNBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2N1CNC3=CC=C(C=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)




![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)







